molecular formula C14H10N2O2 B8790642 2-(4-methylpyridin-2-yl)isoindoline-1,3-dione CAS No. 106204-03-9

2-(4-methylpyridin-2-yl)isoindoline-1,3-dione

Cat. No.: B8790642
CAS No.: 106204-03-9
M. Wt: 238.24 g/mol
InChI Key: DNJNBNSEZWBVOR-UHFFFAOYSA-N
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Description

2-(4-methylpyridin-2-yl)isoindoline-1,3-dione is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 4-position and a phthalimide group at the 2-position

Properties

CAS No.

106204-03-9

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

2-(4-methylpyridin-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C14H10N2O2/c1-9-6-7-15-12(8-9)16-13(17)10-4-2-3-5-11(10)14(16)18/h2-8H,1H3

InChI Key

DNJNBNSEZWBVOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(=O)C3=CC=CC=C3C2=O

solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methylpyridin-2-yl)isoindoline-1,3-dione typically involves the reaction of 4-methylpyridine with phthalic anhydride in the presence of a suitable catalyst. One common method includes heating the reactants in a solvent such as toluene or xylene, often under reflux conditions, to facilitate the formation of the phthalimide ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or bases may be employed to improve reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-methylpyridin-2-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The phthalimide group can be reduced to form primary amines.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under various conditions, including the presence of catalysts like palladium or copper.

Major Products Formed:

    Oxidation: 4-Carboxy-2-phthalimidopyridine.

    Reduction: 4-Methyl-2-aminopyridine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-(4-methylpyridin-2-yl)isoindoline-1,3-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the production of advanced materials, including polymers and dyes, due to its stable heterocyclic structure.

Mechanism of Action

The mechanism of action of 2-(4-methylpyridin-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    4-Methyl-2-aminopyridine: Lacks the phthalimide group, making it less versatile in certain applications.

    2-Phthalimidopyridine: Lacks the methyl group, which can affect its reactivity and binding properties.

    4-Methylpyridine: Lacks the phthalimide group, limiting its potential biological activities.

Uniqueness: 2-(4-methylpyridin-2-yl)isoindoline-1,3-dione is unique due to the presence of both the methyl and phthalimide groups, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

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